Decitabine Impurity 3

CAS No.:

Cat. No.: VC16203032

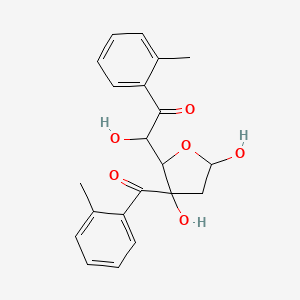

Molecular Formula: C21H22O6

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22O6 |

|---|---|

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | 2-[3,5-dihydroxy-3-(2-methylbenzoyl)oxolan-2-yl]-2-hydroxy-1-(2-methylphenyl)ethanone |

| Standard InChI | InChI=1S/C21H22O6/c1-12-7-3-5-9-14(12)17(23)18(24)20-21(26,11-16(22)27-20)19(25)15-10-6-4-8-13(15)2/h3-10,16,18,20,22,24,26H,11H2,1-2H3 |

| Standard InChI Key | PPWOTEOMTUCSEG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C(=O)C(C2C(CC(O2)O)(C(=O)C3=CC=CC=C3C)O)O |

Introduction

Analytical Methodologies for Detection and Quantification

Chromatographic Profiling

Reverse-phase high-performance liquid chromatography (RP-HPLC) remains the gold standard for Impurity 3 analysis. The method validated by Mohanraj et al. employs a Zorbax Bonus C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (85:15 v/v) . Impurity 3 elutes at a relative retention time (RRT) of 1.21 compared to Decitabine’s 1.00, enabling baseline separation .

Table 1: HPLC Parameters for Impurity 3 Quantification

| Parameter | Specification |

|---|---|

| Column | Zorbax Bonus C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 6.8):ACN (85:15) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Impurity 3) | 12.4 min |

| Linearity Range | 0.8–1200 µg/mL () |

Validation Metrics

Method validation per ICH Q2(R1) guidelines demonstrated excellent precision (RSD <1.0% for intra-day assays) and sensitivity (LOD: 0.26 µg/mL; LOQ: 0.8 µg/mL) . Forced degradation studies under oxidative (3% ), thermal (60°C), and photolytic (1.2 million Lux hours) conditions confirmed the method’s stability-indicating capability .

Stability Profile and Formulation Challenges

Aqueous vs. Non-Aqueous Formulations

Aqueous formulations of Decitabine exhibit rapid degradation, with Impurity 3 levels reaching 3.15% after 22 hours at 60°C . In contrast, non-aqueous systems using propylene glycol and ethanol limit Impurity 3 to 0.19% under identical conditions . This disparity underscores the necessity of non-aqueous solvents for commercial formulations.

Table 2: Stability Data for Impurity 3 in Optimized Formulations

| Condition | Impurity 3 (%) | Total Impurities (%) |

|---|---|---|

| Initial (Time 0) | 0.03 | 3.16 |

| 6 Months (25°C/60% RH) | 0.18 | 4.72 |

| 6 Months (40°C/75% RH) | 0.86 | 9.89 |

Photostability Considerations

Photolytic stress tests per ICH Q1B revealed minimal photo-degradation, with Impurity 3 increasing by only 0.08% under 200 W·h/m² UV exposure . This suggests light protection during storage is less critical than hydrolytic stabilization.

Regulatory Thresholds and Control Strategies

The European Pharmacopoeia mandates a threshold of 0.15% for unidentified impurities like Impurity 3 in oncological products . Current control strategies include:

-

In-process checks: Adjusting reaction pH to 6.2–6.6 during synthesis to minimize isomerization .

-

Excipient selection: Utilizing non-aqueous vehicles (e.g., PEG 400) to reduce hydrolytic degradation .

-

Storage protocols: Maintaining temperatures below 25°C and avoiding moisture ingress .

Research Gaps and Future Directions

While Impurity 3’s structural and analytical profiles are well-documented, its pharmacotoxicological impact remains uncharacterized. Preliminary genotoxicity assays are absent in literature, necessitating Ames test or micronucleus study data. Additionally, chiral stationary phases could enhance isomer separation, potentially reducing co-elution with other degradants like deformyl-Decitabine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume